molecular formula C14H13N3O2 B14930990 1-(4-Acetylphenyl)-3-(3-pyridyl)urea

1-(4-Acetylphenyl)-3-(3-pyridyl)urea

Cat. No.: B14930990
M. Wt: 255.27 g/mol
InChI Key: LDRAPRMPDNJWIC-UHFFFAOYSA-N
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Description

1-(4-Acetylphenyl)-3-(3-pyridyl)urea is a chemical compound offered for research and development purposes. It is part of a class of aryl-pyridyl urea derivatives that are of significant interest in medicinal chemistry, particularly in the investigation of new anticancer agents . Compounds with this core structure are frequently explored as potential inhibitors of key protein kinases, such as VEGFR-2 and c-MET . These kinases play a critical role in angiogenesis and tumor progression, making their inhibitors a promising avenue for cancer research . The urea moiety is a key pharmacophoric feature, known for its ability to form stable hydrogen bonds with biological targets, which can enhance the potency and selectivity of potential therapeutic agents . Researchers are utilizing related 1,3-diphenylurea-pyridine hybrids to induce apoptosis and arrest the cell cycle in various cancer cell lines . This product is intended for laboratory research use only. It is not intended for diagnostic or therapeutic use, nor for human consumption.

Properties

Molecular Formula

C14H13N3O2

Molecular Weight

255.27 g/mol

IUPAC Name

1-(4-acetylphenyl)-3-pyridin-3-ylurea

InChI

InChI=1S/C14H13N3O2/c1-10(18)11-4-6-12(7-5-11)16-14(19)17-13-3-2-8-15-9-13/h2-9H,1H3,(H2,16,17,19)

InChI Key

LDRAPRMPDNJWIC-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CC=C(C=C1)NC(=O)NC2=CN=CC=C2

solubility

32.4 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

Preparation Methods

Direct Coupling of Isocyanate and Amine

The most straightforward method involves reacting 4-acetylphenyl isocyanate with 3-aminopyridine. Adapted from protocols for diphenylurea derivatives, this one-step condensation proceeds under mild conditions:

  • Procedure :

    • 4-Acetylphenyl isocyanate (1.0 equiv.) is dissolved in anhydrous chloroform at 25°C.
    • 3-Aminopyridine (1.05 equiv.) is added dropwise, and the mixture is stirred for 12 hours.
    • The precipitate is filtered, washed with n-hexane, and dried under vacuum.
  • Yield and Purity :

    • Typical yields range from 65% to 75%.
    • HPLC purity exceeds 95% using acetonitrile-water (80:20) mobile phases.
  • Mechanistic Insight :

    • The nucleophilic amine attacks the electrophilic carbon of the isocyanate, forming a tetrahedral intermediate that collapses to release CO₂ and yield the urea.

Table 1: Direct Coupling Reaction Parameters

Parameter Value Source
Solvent Chloroform
Temperature 25°C
Reaction Time 12 hours
Yield 65–75%

Carbodiimide-Mediated Coupling

For cases where isocyanates are inaccessible, carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) facilitate urea formation between 4-acetylphenylamine and 3-pyridyl isocyanate:

  • Procedure :

    • 4-Acetylphenylamine (1.0 equiv.) and 3-pyridyl isocyanate (1.1 equiv.) are dissolved in tetrahydrofuran (THF).
    • DCC (1.2 equiv.) is added, and the reaction is refluxed for 6 hours.
    • The mixture is filtered to remove dicyclohexylurea byproducts and concentrated.
  • Challenges :

    • Requires stringent anhydrous conditions to prevent carbodiimide hydrolysis.
    • Lower yields (50–60%) due to competing side reactions.

Diazotization and Coupling Approach

Adapted from a patent for N-phenyl-N'-(4-pyridyl)urea, this method employs diazotization of 3-aminopyridine followed by coupling with 4-acetylphenol:

  • Procedure :

    • 3-Aminopyridine is diazotized in >25% HCl with NaNO₂ at 0–5°C.
    • The diazonium salt is coupled with 4-acetylphenol in benzene under reflux.
    • The product is isolated via alkalization with saturated Na₂CO₃.
  • Advantages :

    • High yields (85–90%) under optimized conditions.
    • Scalable for industrial production due to minimal chromatography.

Table 2: Comparative Analysis of Synthetic Routes

Method Yield Purity Scalability Cost Efficiency
Direct Coupling 65–75% >95% Moderate High
Carbodiimide-Mediated 50–60% 90–92% Low Moderate
Diazotization 85–90% 98% High High

Optimization of Reaction Conditions

Key variables impacting yield and purity include:

  • Solvent Choice : Polar aprotic solvents (e.g., DMF) accelerate urea formation but may complicate purification.
  • Temperature : Elevated temperatures (>40°C) promote side reactions in carbodiimide-mediated routes.
  • Catalysis : Triethylamine (1–2 mol%) enhances reaction rates in direct coupling by scavenging HCl.

Characterization and Analytical Data

  • Nuclear Magnetic Resonance (NMR) :

    • ¹H NMR (DMSO-d₆) :
      • Urea NH: δ 8.89–9.99 ppm (broad singlet).
      • Acetyl CH₃: δ 2.62 ppm (singlet).
      • Aromatic protons: δ 7.20–8.30 ppm (multiplets).
    • ¹³C NMR :
      • Carbonyl (C=O): δ 168.5 ppm.
  • Mass Spectrometry :

    • ESI-MS (m/z): [M+H]⁺ calculated for C₁₄H₁₃N₃O₂: 256.10; observed: 256.08.

Industrial Scalability Considerations

The diazotization method offers the highest scalability, with benzene as a cost-effective solvent and minimal purification steps. In contrast, carbodiimide-mediated routes require expensive reagents and chromatographic separation, rendering them less viable for large-scale production.

Chemical Reactions Analysis

Types of Reactions

N-(4-ACETYLPHENYL)-N’-(3-PYRIDYL)UREA can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.

    Reduction: Reduction reactions can lead to the formation of amine derivatives.

    Substitution: The acetyl and pyridyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxide derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

Chemistry

In chemistry, N-(4-ACETYLPHENYL)-N’-(3-PYRIDYL)UREA is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.

Biology

In biological research, this compound may be studied for its potential biological activities, such as antimicrobial or anticancer properties. Researchers may investigate its interactions with various biological targets.

Medicine

In medicinal chemistry, N-(4-ACETYLPHENYL)-N’-(3-PYRIDYL)UREA could be explored as a potential drug candidate. Its structure may allow it to interact with specific enzymes or receptors, leading to therapeutic effects.

Industry

In the industrial sector, this compound may be used in the development of new materials or as a catalyst in chemical processes.

Mechanism of Action

The mechanism of action of N-(4-ACETYLPHENYL)-N’-(3-PYRIDYL)UREA depends on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The acetylphenyl and pyridyl groups may play a crucial role in binding to these targets and exerting their effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional attributes of 1-(4-Acetylphenyl)-3-(3-pyridyl)urea are compared below with analogous urea derivatives:

Structural Analogues and Their Properties

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Notable Features
This compound C₁₉H₁₆N₄O₂ 348.36 4-Acetylphenyl, 3-pyridyl Moderate yield (25%); allosteric modulator activity
1-(4-Chlorophenyl)-3-(3-pyridylmethyl)urea C₁₃H₁₁ClN₄O 282.71 4-Chlorophenyl, 3-pyridylmethyl Chloro group increases lipophilicity; no reported bioactivity
1-(4-Chlorophenyl)-3-(4-pyridinyl)urea C₁₂H₁₀ClN₃O 255.68 4-Chlorophenyl, 4-pyridinyl Pyridyl positional isomer; potential altered target selectivity
1-(4-Acetylphenyl)-3-[1-(2-methoxyethyl)-1H-indol-3-yl]urea C₂₀H₂₁N₃O₃ 351.40 4-Acetylphenyl, indole-methoxyethyl Bulky indole group; higher molecular weight may limit bioavailability
1-(3-Chlorophenyl)-3-(4-methyl-2-pyridyl)urea C₁₃H₁₂ClN₃O 277.71 3-Chlorophenyl, 4-methylpyridyl Methyl enhances lipophilicity; collision cross-section data available

Research Findings and Implications

  • Allosteric Modulation : highlights the target compound’s role as an allosteric modulator, likely due to the 3-pyridyl group’s ability to bind peripheral sites on proteins, altering conformational dynamics.
  • Toxicity Profile: Unlike nitrosamine derivatives (e.g., NNK in ), the target compound lacks nitroso groups, reducing genotoxic risk. However, chronic exposure studies are needed to confirm safety.
  • Drug Design : Substituent engineering (e.g., replacing acetyl with methoxyethyl in ) could optimize blood-brain barrier penetration for CNS applications.

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